molecular formula C10H14FNO B7815659 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Cat. No.: B7815659
M. Wt: 183.22 g/mol
InChI Key: CSVQGDSSGYJZSP-UHFFFAOYSA-N
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Description

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a compound of considerable interest in chemical and pharmaceutical research. It consists of an ethylamino group attached to a phenyl ring substituted with a fluoro atom at the para position. This structural motif imparts unique chemical and biological properties that make it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol typically involves multiple steps starting from commercially available precursors. A common method includes the alkylation of a substituted phenyl compound with an appropriate ethylamino reagent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might involve batch or continuous processes. Efficient synthesis routes may utilize flow chemistry techniques to enhance reaction rates and optimize yields, thereby making the production process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can participate in various chemical reactions:

  • Oxidation: Converts it into different oxidation states or functional groups.

  • Reduction: May be reduced to form simpler or more complex derivatives.

  • Substitution: The fluoro group or amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Reactions often involve nucleophiles or electrophiles under controlled conditions with catalysts.

Major Products Formed

The major products depend on the specific reactions and reagents used. For instance, oxidation can lead to aldehydes or carboxylic acids, whereas substitution can yield a variety of functionalized aromatic compounds.

Scientific Research Applications

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is utilized across several scientific disciplines:

  • Chemistry: As an intermediate in the synthesis of more complex molecules and as a substrate in mechanistic studies.

  • Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Explored for its therapeutic potential in treating various conditions, possibly due to its effects on biological pathways.

  • Industry: Used in the manufacture of specialty chemicals and as a building block in the production of advanced materials.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluoro and ethylamino groups can influence binding affinity and activity. Pathways affected by the compound may include metabolic processes, signaling cascades, or other biochemical interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol exhibits unique characteristics due to its specific functional groups.

  • Unique Features: The fluoro substitution enhances stability and bioactivity, while the ethylamino group contributes to its reactivity and solubility.

  • Similar Compounds: Other analogs may include those with different substituents on the phenyl ring or variations in the amino group, affecting their chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVQGDSSGYJZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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